

# X-ray Crystallography of 4-Bromo-2-phenylthiazole Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-phenylthiazole

Cat. No.: B174040

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A comprehensive analysis of the crystallographic data for **4-bromo-2-phenylthiazole** and its derivatives remains challenging due to the limited availability of published crystal structures for this specific class of compounds. Extensive searches of crystallographic databases and scientific literature did not yield the crystal structure of the parent compound, **4-bromo-2-phenylthiazole**. However, detailed crystallographic information is available for its isomer, 2-bromo-4-phenyl-1,3-thiazole, which provides valuable insights into the structural characteristics of this family of molecules.

This guide presents a detailed examination of the crystal structure of 2-bromo-4-phenyl-1,3-thiazole and outlines the experimental protocols typically employed in such analyses. This information can serve as a foundational reference for researchers engaged in the synthesis and crystallographic study of related thiazole derivatives.

## Comparison of Crystallographic Data

As the crystal structure for **4-bromo-2-phenylthiazole** is not publicly available, a direct comparison with its derivatives is not feasible at this time. This section, therefore, presents the detailed crystallographic data for the isomeric compound, 2-bromo-4-phenyl-1,3-thiazole, to serve as a benchmark for future studies.

| Parameter                        | 2-bromo-4-phenyl-1,3-thiazole[1][2] |
|----------------------------------|-------------------------------------|
| Chemical Formula                 | C <sub>9</sub> H <sub>6</sub> BrNS  |
| Molecular Weight                 | 240.12 g/mol                        |
| Crystal System                   | Monoclinic                          |
| Space Group                      | P2 <sub>1</sub> /n                  |
| Unit Cell Dimensions             | a = 5.8934(3) Å                     |
|                                  | b = 10.6591(6) Å                    |
|                                  | c = 13.8697(7) Å                    |
|                                  | α = 90°                             |
|                                  | β = 90.812(1)°                      |
|                                  | γ = 90°                             |
| Unit Cell Volume                 | 871.18(8) Å <sup>3</sup>            |
| Z (Molecules per unit cell)      | 4                                   |
| Temperature                      | 120 K                               |
| Radiation Wavelength             | 0.71073 Å (Mo Kα)                   |
| Dihedral Angle (Thiazole-Phenyl) | 7.45(10)°                           |

## Experimental Protocols

The determination of the crystal structure of thiazole derivatives by X-ray crystallography involves a series of well-defined steps, from crystal growth to data analysis. The following is a generalized protocol based on the experimental details provided for 2-bromo-4-phenyl-1,3-thiazole.[1][2]

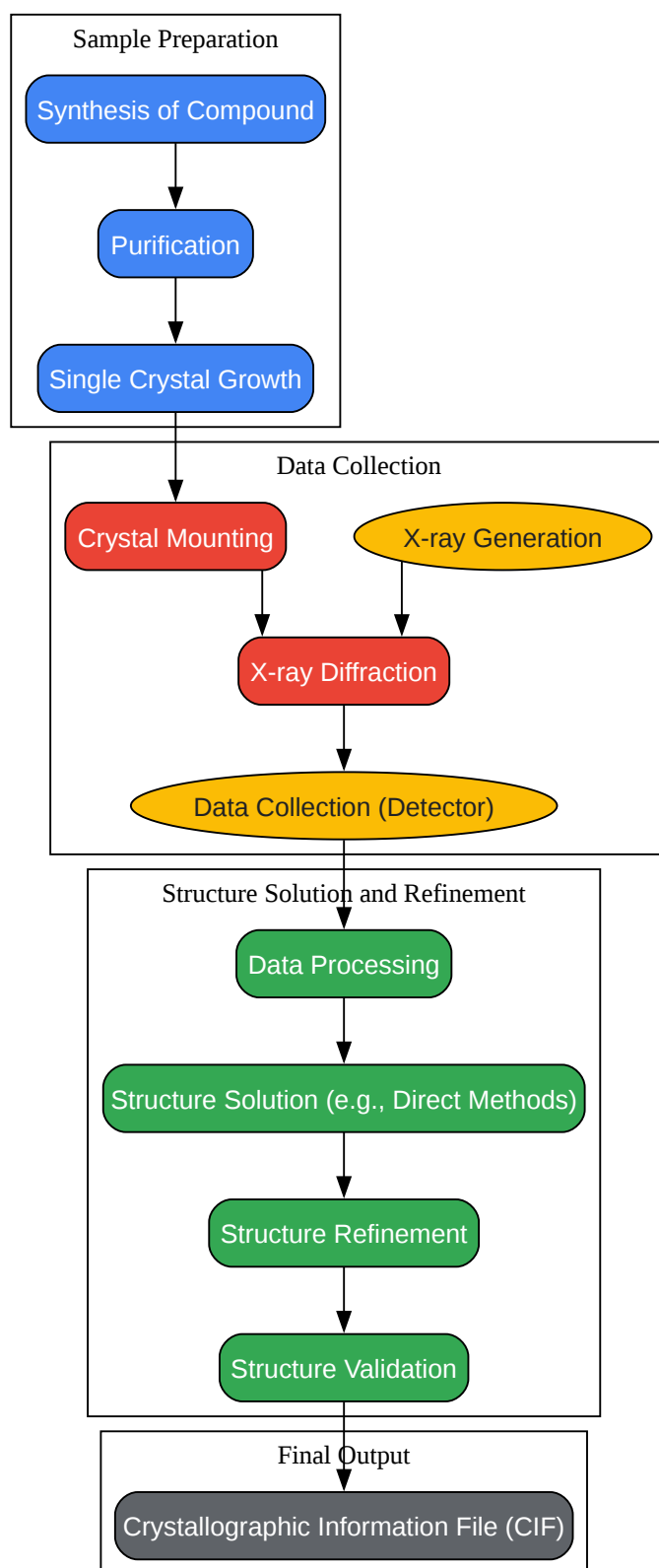
## Synthesis and Crystallization

The synthesis of 2-bromo-4-phenyl-1,3-thiazole was achieved through the reaction of 4-phenyl-2-aminothiazole with cuprous bromide and n-butyl nitrite in acetonitrile.[1][2] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a hexane solution.[1][2]

## X-ray Data Collection and Processing

A suitable single crystal is mounted on a diffractometer. The crystal is then cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) are directed at the crystal.<sup>[1][2]</sup> As the crystal is rotated, a series of diffraction patterns are collected by a detector. These patterns are then processed to determine the unit cell dimensions and the intensities of the reflections.

The following diagram illustrates the general workflow of single-crystal X-ray crystallography:



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## References

- 1. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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